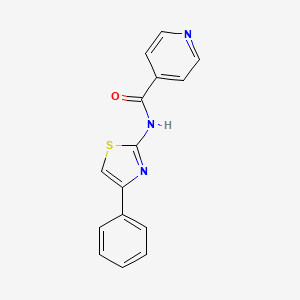
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Phenylthiazol-2-yl)isonicotinamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a thiazole ring, which is known for its diverse biological activities, and an isonicotinamide moiety, which is often associated with antimicrobial and anticancer properties .
准备方法
合成路线和反应条件
N-(4-苯基噻唑-2-基)异烟酰胺的合成通常涉及一个多步过程。 一种常见的方法是 Hantzsch 噻唑合成,包括以下步骤 :
溴化: 起始原料 1-(2,4-二甲基苯基)乙烷-1-酮使用溴化铜 (CuBr2) 溴化,形成 2-溴-1-(2,4-二甲基苯基)乙烷-1-酮。
噻唑环形成: 溴化化合物与硫脲反应生成 4-(2,4-二甲基苯基)噻唑-2-胺。
酰胺化: 噻唑胺然后与异烟酰氯盐酸盐反应生成 N-(4-(2,4-二甲基苯基)噻唑-2-基)异烟酰胺。
工业生产方法
虽然 N-(4-苯基噻唑-2-基)异烟酰胺的具体工业生产方法没有得到广泛的记载,但总体方法将涉及扩大实验室合成方法,优化反应条件以提高产率,并通过各种纯化技术(如重结晶和色谱法)确保纯度 .
化学反应分析
反应类型
N-(4-苯基噻唑-2-基)异烟酰胺可以进行各种化学反应,包括:
氧化: 噻唑环可以在特定条件下被氧化。
还原: 该化合物可以被还原以改变其官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生亚砜或砜,而还原会导致胺或醇 .
科学研究应用
N-(4-苯基噻唑-2-基)异烟酰胺有几种科学研究应用:
药物化学: 它因其抑制癌细胞增殖的能力而被研究作为潜在的抗癌剂.
抗菌研究: 该化合物显示出作为抗菌剂的潜力,特别是针对革兰氏阳性和革兰氏阴性细菌.
生物学研究: 它用于探索细胞凋亡机制和其他细胞过程的研究.
作用机制
N-(4-苯基噻唑-2-基)异烟酰胺的作用机制涉及其与特定分子靶标和途径的相互作用:
癌细胞抑制: 该化合物通过激活胱天蛋白酶和其他凋亡途径来诱导凋亡,从而抑制癌细胞增殖.
抗菌活性: 它破坏细菌细胞膜并干扰重要的细菌酶,导致细胞死亡.
相似化合物的比较
属性
CAS 编号 |
5245-66-9 |
|---|---|
分子式 |
C15H11N3OS |
分子量 |
281.3 g/mol |
IUPAC 名称 |
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3OS/c19-14(12-6-8-16-9-7-12)18-15-17-13(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,17,18,19) |
InChI 键 |
PUUUVNHZQJNJSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)
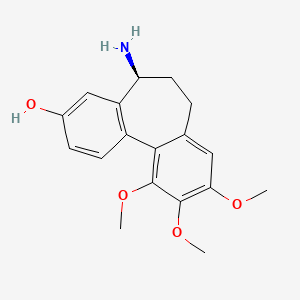
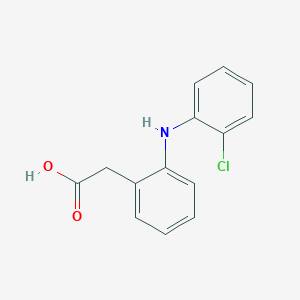
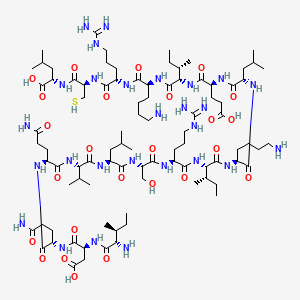
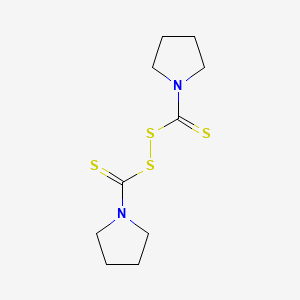
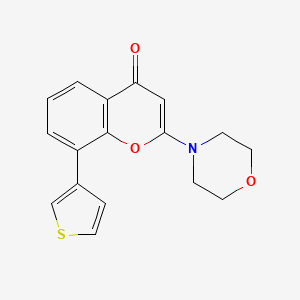
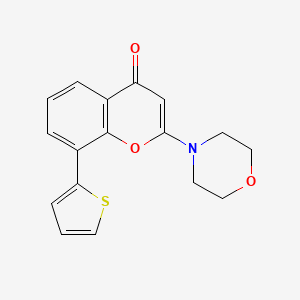




![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)
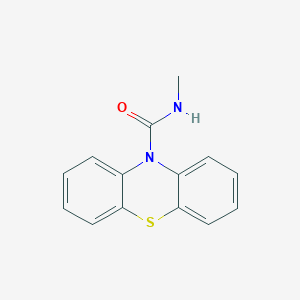
![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)
